2-Fluoro-4-nitrobenzoyl chloride
Overview
Description
2-Fluoro-4-nitrobenzoyl chloride is a chemical compound used in organic syntheses . It has been used in the synthesis of polysubstituted furanonaphthoquinoines and for the derivatisation of Adiol (Androstenediol, an endogenous proliferation agent of prostate cancer) .
Molecular Structure Analysis
The molecular formula of this compound is C7H3ClFNO3 . Its molecular weight is 203.555 Da .Chemical Reactions Analysis
This compound is used in organic syntheses . It reacts with triphenylphosphonium salt to synthesize benzofurans by the intramolecular Wittig reaction . It is also used for the derivatisation of Adiol .Scientific Research Applications
Kinetic Studies in Solvolysis
A kinetic study focusing on the solvolysis of o-nitrobenzyl bromide and o-nitrobenzoyl chloride, including 2-fluoro-4-nitrobenzoyl chloride, was conducted to understand the effects of the ortho nitro group in these reactions. The study found that in non-fluoroalcohol solvents, the reaction rates of this compound were significantly slower compared to its para isomer. However, its reactivity increased in fluoroalcohol solvents, indicating the ortho-nitro group's role as an intramolecular nucleophilic assistant in solvolytic reactions. This suggests this compound's potential in facilitating specific solvolysis reactions under certain conditions (Park et al., 2019).
Synthesis of Nitrobenzoxazole Derivatives
Another application is the synthesis of 5-nitrobenzoxazole derivatives from 2-fluoro-5-nitroaniline and various benzoyl chloride derivatives, including this compound, under solvent-free conditions. This novel and efficient route highlights the utility of this compound in creating heterocyclic compounds, which are important in drug discovery and material science. The process involves nucleophilic acyl substitution followed by intramolecular cyclization, demonstrating the compound's versatility in organic synthesis (Vosooghi et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that nitro compounds, like the nitro group in this compound, are a significant class of nitrogen derivatives . They can undergo various reactions, including nucleophilic substitution , which could suggest a wide range of potential targets.
Mode of Action
For instance, they can undergo nucleophilic substitution reactions at the benzylic position . This process involves a nucleophile attacking the carbon atom at the same time as the leaving group departs, forming a new bond .
Result of Action
A derivative of this compound, n-(2-[18f]fluoro-4-nitrobenzoyl)glucosamine, has shown potential as a positron emission tomography (pet) imaging agent for detecting tumors . This suggests that 2-Fluoro-4-nitrobenzoyl chloride might have similar effects, but further studies are needed to confirm this.
Properties
IUPAC Name |
2-fluoro-4-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(10(12)13)3-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBMAUUSVWQBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439591 | |
Record name | 2-Fluoro-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-23-6 | |
Record name | 2-Fluoro-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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